Kresoxim-Methyl

Description

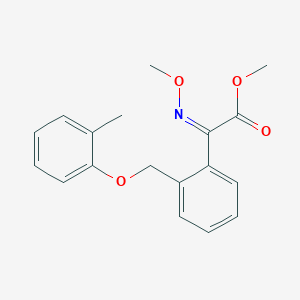

Structure

3D Structure

Properties

IUPAC Name |

methyl (2E)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-13-8-4-7-11-16(13)23-12-14-9-5-6-10-15(14)17(19-22-3)18(20)21-2/h4-11H,12H2,1-3H3/b19-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTBXTZVPHCKPN-HTXNQAPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1OCC2=CC=CC=C2/C(=N\OC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032558 | |

| Record name | Kresoxim-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [Merck Index] | |

| Record name | Kresoxim-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

All in g/100 ml: n-heptane, 0.17; toluene, 11.1; dichloromethane, 93.9; methanol, 1.49; acetone, 21.7; ethyl acetate, 12.3., In water, 2 mg/l @ 20 °C | |

| Record name | KRESOXIM-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.258 kg/l, Dark brown solid; odor: moderately sulfurous; pH = 5.8; bulk density = 541 g/l /Cygnus Fungicide/ | |

| Record name | KRESOXIM-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg], 1.72X10-8 mm Hg @ 20 °C | |

| Record name | Kresoxim-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | KRESOXIM-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Colorless | |

CAS No. |

143390-89-0 | |

| Record name | Kresoxim-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143390-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kresoxim-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143390890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kresoxim-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | kresoxim-methyl (ISO); methyl (E)-2-methoxyimino-[2-(o-tolyloxymethyl)phenyl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KRESOXIM-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LXZ062TTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KRESOXIM-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

97.2-101.7 °C | |

| Record name | KRESOXIM-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mode of Action of Kresoxim-methyl on Fungal Mitochondria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kresoxim-methyl is a broad-spectrum fungicide belonging to the strobilurin class, synthetic analogs of naturally occurring antifungal compounds.[1] Its fungicidal activity stems from the potent inhibition of mitochondrial respiration, a fundamental process for cellular energy production in fungi.[2][3] This technical guide provides a comprehensive overview of the molecular mechanism by which this compound disrupts fungal mitochondrial function, leading to cell death. It delves into the specific interaction with the cytochrome bc1 complex, the consequential impact on the electron transport chain and ATP synthesis, and the downstream cellular effects. This document also presents quantitative data on its efficacy, detailed experimental protocols for studying its mode of action, and visual representations of the key pathways and experimental workflows.

Introduction to this compound and Strobilurin Fungicides

This compound is a synthetic fungicide derived from the natural antifungal compound strobilurin A, which is produced by the wood-decaying fungus Strobilurus tenacellus.[1] Strobilurins, and their synthetic derivatives, are classified as Quinone outside Inhibitors (QoIs) due to their specific mode of action.[1][4] They represent a significant class of agricultural fungicides, widely used to control a broad spectrum of fungal diseases in various crops.[1] The efficacy of this compound is attributed to its ability to be absorbed into the plant's cuticle, providing long-lasting, preventative, and curative activity against fungal pathogens.[5]

The Primary Target: The Fungal Mitochondrial Electron Transport Chain

The primary target of this compound is the mitochondrial electron transport chain (ETC), the central hub of cellular respiration and energy production in fungi. The ETC comprises a series of protein complexes (Complexes I-IV) embedded in the inner mitochondrial membrane. Through a series of redox reactions, these complexes facilitate the transfer of electrons from NADH and FADH2 to the final electron acceptor, oxygen. This electron flow is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, generating a proton-motive force that drives the synthesis of ATP by ATP synthase (Complex V).

Molecular Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound exerts its fungicidal effect by specifically targeting and inhibiting the cytochrome bc1 complex , also known as Complex III , a critical component of the ETC.[6][7]

Binding to the Qo Site

The cytochrome bc1 complex contains two distinct binding sites for its substrate, ubiquinone: the Qo (quinone-oxidizing) site and the Qi (quinone-reducing) site. This compound binds to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex.[4] This binding action physically obstructs the docking of ubiquinol (the reduced form of ubiquinone), thereby preventing the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein and subsequently to cytochrome c1.[7]

Disruption of the Q-cycle and Electron Flow

The inhibition of the Qo site by this compound effectively blocks the Q-cycle, a process that facilitates the transfer of electrons through the cytochrome bc1 complex and contributes to the proton gradient. This blockage halts the flow of electrons from Complex III to Complex IV (cytochrome c oxidase), bringing the entire electron transport chain to a standstill.

Collapse of the Proton Gradient and Inhibition of ATP Synthesis

The cessation of electron transport due to this compound's action prevents the further pumping of protons across the inner mitochondrial membrane. This leads to the dissipation of the proton-motive force, the electrochemical gradient essential for ATP synthesis. Consequently, the production of ATP by ATP synthase is severely inhibited, depriving the fungal cell of its primary energy source.[2] This energy crisis ultimately leads to the cessation of essential cellular processes and cell death.[7]

Quantitative Data: Efficacy of this compound

The efficacy of this compound varies among different fungal species. The following table summarizes the 50% effective concentration (EC50) or 50% effective dose (ED50) values for this compound against a range of phytopathogenic fungi.

| Fungal Species | Disease | EC50 / ED50 (µg/mL) | Reference |

| Venturia inaequalis | Apple Scab | 0.014 | [2] |

| Phytophthora infestans | Late Blight of Tomato | >2.5, <5 (at 10 ppm, >50% inhibition) | [8] |

| Botrytis cinerea | Grey Mould | 0.26 (average for isolates from a treated greenhouse) | |

| Mycosphaerella fijiensis | Black Sigatoka of Banana | Not explicitly found for this compound, but resistance to QoIs is documented. | [9] |

| Puccinia triticina | Wheat Leaf Rust | Not explicitly found, but QoIs are used for control. | [10] |

| Ustilago maydis | Corn Smut | Data not available | |

| Fusarium graminearum | Fusarium Head Blight | Data not available |

Note: EC50 and ED50 values can vary depending on the specific isolate, experimental conditions, and assay method.

Signaling Pathways and Cellular Responses to this compound-Induced Mitochondrial Dysfunction

The disruption of mitochondrial function by this compound triggers a cascade of cellular stress responses and activates specific signaling pathways as the fungus attempts to cope with the energy crisis and oxidative stress.

The Hog1 Pathway and Oxidative Stress

Mitochondrial respiratory chain inhibition can lead to the production of reactive oxygen species (ROS). The High Osmolarity Glycerol (Hog1) MAP kinase pathway is a key signaling cascade involved in the fungal response to various stresses, including oxidative stress. Upon activation by upstream sensors that detect cellular stress, a phosphorylation cascade leads to the activation of the Hog1 MAP kinase. Activated Hog1 translocates to the nucleus and regulates the expression of genes involved in stress adaptation, including those encoding antioxidant enzymes.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]

- 4. Multifactorial Role of Mitochondria in Echinocandin Tolerance Revealed by Transcriptome Analysis of Drug-Tolerant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic Assay & ATP Sensitivity Test of Luciferase [sigmaaldrich.com]

- 6. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. tribioscience.com [tribioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Graphviz [graphviz.org]

- 10. researchgate.net [researchgate.net]

- 11. goldbio.com [goldbio.com]

Kresoxim-methyl: A Technical Guide to its Biochemical Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kresoxim-methyl is a broad-spectrum fungicide belonging to the strobilurin class, which are Quinone outside Inhibitors (QoIs). Its fungicidal activity stems from the targeted inhibition of mitochondrial respiration in pathogenic fungi. This technical guide provides an in-depth exploration of the biochemical pathway inhibition by this compound, detailing its mode of action, presenting available quantitative data on its efficacy, outlining relevant experimental protocols, and providing visual representations of the key mechanisms and workflows.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound's primary mode of action is the disruption of the mitochondrial electron transport chain at Complex III, also known as the cytochrome bc1 complex or ubiquinol-cytochrome c reductase.[1][2][3] This enzyme complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol (Coenzyme Q10, reduced form) to cytochrome c. This process is coupled with the translocation of protons across the inner mitochondrial membrane, which generates the proton-motive force essential for ATP synthesis.

This compound specifically binds to the Quinone outside (Qo) site of cytochrome b, a key subunit of the cytochrome bc1 complex.[4] This binding event physically obstructs the docking of the natural substrate, ubiquinol, thereby blocking the entire electron flow through Complex III. The consequences of this inhibition are twofold:

-

Cessation of ATP Synthesis: The blockage of the electron transport chain halts the generation of the proton gradient, leading to a rapid depletion of cellular ATP, the primary energy currency of the cell.

-

Inhibition of Fungal Growth and Development: The lack of energy disrupts vital cellular processes, including spore germination and mycelial growth, ultimately leading to the death of the fungal pathogen.[5]

This compound shares this mode of action with other strobilurin fungicides like azoxystrobin and pyraclostrobin, which can lead to cross-resistance.[5]

Quantitative Data on Inhibitory Activity

Table 1: Binding Affinity and Enzymatic Inhibition of this compound

| Target Organism/System | Parameter | Value | Reference |

| Yeast (Saccharomyces cerevisiae) | Apparent Dissociation Constant (Kd) for Complex III | 0.07 µM | [1] |

Table 2: In Vitro and In Vivo Efficacy of this compound against Venturia inaequalis (Apple Scab)

| Assay Type | Parameter | Value Range | Mean Value | Reference |

| Conidial Germination (in vitro) | ED50 | 0.003 - 0.14 µg/ml | 0.02 µg/ml | [6] |

| Leaf Protection (in vivo) | ED50 | 0.11 - 0.75 µg/ml | 0.35 µg/ml | [6] |

ED50 (Effective Dose, 50%) is the concentration of a fungicide that causes a 50% reduction in a measured response (e.g., spore germination or disease severity).

Experimental Protocols

The investigation of this compound's inhibitory effect on the cytochrome bc1 complex typically involves isolating mitochondria and measuring the activity of Complex III. A common method is a spectrophotometric assay that monitors the reduction of cytochrome c.

Isolation of Fungal Mitochondria

-

Fungal Culture and Harvest: Grow the target fungal species in a suitable liquid medium. Harvest the mycelia by filtration.

-

Protoplast Formation: Treat the mycelia with cell wall-degrading enzymes (e.g., lyticase, zymolyase) in an osmotic buffer to generate protoplasts.

-

Homogenization: Gently disrupt the protoplasts using a Dounce homogenizer or similar method in a mitochondrial isolation buffer.

-

Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to pellet cell debris, nuclei, and finally, the mitochondrial fraction.

-

Purification (Optional): For higher purity, the mitochondrial fraction can be further purified using a density gradient centrifugation (e.g., Percoll or sucrose gradient).

-

Protein Quantification: Determine the protein concentration of the isolated mitochondria using a standard method like the Bradford or BCA assay.

Cytochrome bc1 (Complex III) Activity Assay

This protocol is based on the principle of measuring the increase in absorbance at 550 nm as cytochrome c is reduced by the activity of Complex III.

-

Assay Buffer Preparation: Prepare an assay buffer containing potassium phosphate, EDTA, and a detergent like n-dodecyl-β-D-maltoside (β-DDM) to solubilize the mitochondrial membranes.

-

Reagent Preparation:

-

Cytochrome c (oxidized): Prepare a stock solution in the assay buffer.

-

Ubiquinol substrate: A stable, water-soluble ubiquinol analog such as decylubiquinol (DBH2) or Q0C10BrH2 is typically used. Prepare a stock solution in an appropriate solvent (e.g., ethanol).

-

Inhibitor (this compound): Prepare a dilution series of this compound in the same solvent as the substrate.

-

Control Inhibitor (e.g., Antimycin A): A known Complex III inhibitor to serve as a positive control for inhibition.

-

-

Assay Procedure (in a 96-well plate or cuvette):

-

To each well/cuvette, add the assay buffer.

-

Add the oxidized cytochrome c.

-

Add the desired concentration of this compound or the control inhibitor.

-

Add the isolated mitochondria (a specific amount of mitochondrial protein).

-

Initiate the reaction by adding the ubiquinol substrate.

-

-

Measurement: Immediately begin monitoring the increase in absorbance at 550 nm over time using a spectrophotometer or microplate reader. The rate of increase is proportional to the Complex III activity.

-

Data Analysis:

-

Calculate the rate of cytochrome c reduction (activity) for each condition.

-

Determine the percent inhibition for each concentration of this compound relative to the untreated control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration that causes 50% inhibition).

-

Visualizations

Biochemical Pathway and Inhibition Site

References

- 1. This compound|CAS 143390-89-0|DC Chemicals [dcchemicals.com]

- 2. This compound | C18H19NO4 | CID 6112114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. New insights from short and long reads sequencing to explore cytochrome b variants in Plasmopara viticola populations collected from vineyards and related to resistance to complex III inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Baseline Sensitivities of Venturia inaequalis Populations to the Strobilurin Fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical synthesis and structure of Kresoxim-methyl

An In-depth Technical Guide to the Chemical Synthesis and Structure of Kresoxim-methyl

Introduction

This compound is a broad-spectrum strobilurin fungicide used to control a wide range of fungal diseases in crops and fruits.[1][2] Its fungicidal activity stems from the inhibition of the mitochondrial cytochrome-bc1 complex.[3] The commercial form of this compound is the more stable and biologically active (E)-isomer.[4] This guide provides a detailed overview of the chemical structure and synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound, with the IUPAC name methyl (2E)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate and CAS number 143390-89-0, is an oxime O-ether, an aromatic ether, and a methyl ester.[2][3] Its molecular formula is C₁₈H₁₉NO₄.[3] The presence of the methoxyimino group attached to a double bond results in (E/Z) geometrical isomerism, with the (E)-isomer being the active form used commercially.[4]

References

Physical and chemical properties of Kresoxim-methyl fungicide

An In-depth Technical Guide to the Physical and Chemical Properties of Kresoxim-methyl

Introduction

This compound is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops.[1][2] Its efficacy is rooted in its specific physicochemical properties that dictate its behavior in the environment and its biological activity. This guide provides a comprehensive overview of these properties, tailored for researchers, scientists, and professionals in drug development. This compound acts by inhibiting mitochondrial respiration in fungi.[2] The commercial formulation is primarily the more stable and biologically active (E)-isomer.[3]

Chemical Identity

-

Common Name: this compound

-

IUPAC Name: methyl (2E)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate[4]

Quantitative Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Conditions | Source |

| Physical State | White crystalline solid | - | [2][5] |

| Odor | Mildly aromatic | - | [2][5] |

| Melting Point | 97.2-102.5 °C | - | [2][4][5][6] |

| Boiling Point | Decomposes before boiling | Up to 310 °C | [2][5] |

| Relative Density | 1.258 g/mL | 20 °C | [2][5] |

| Vapor Pressure | 2.3 x 10⁻⁶ Pa (1.72 x 10⁻⁸ mm Hg) | 20 °C | [2][4][6] |

| Henry's Law Constant | 3.6 x 10⁻⁷ kPa m³/mol | 20 °C | [2] |

| Octanol-Water Partition Coefficient (log Kow) | 3.4 | 25 °C | [1][2][3][5] |

| Water Solubility | 2.0 mg/L | 20 °C, pH 7 | [2][3][5][6] |

| Solubility in Organic Solvents ( g/100 mL) | 20 °C | [4] | |

| n-heptane: 0.17 | [4] | ||

| toluene: 11.1 | [4] | ||

| dichloromethane: 93.9 | [4] | ||

| methanol: 1.49 | [4] | ||

| acetone: 21.7 | [4] | ||

| ethyl acetate: 12.3 | [4] | ||

| Hydrolytic Stability (DT₅₀) | 875 days | pH 5, 25 °C | [6][8] |

| 34 days | pH 7, 25 °C | [6][8] | |

| 0.29 days (7 hours) | pH 9, 25 °C | [6][8][9] | |

| Photodegradation in Water (DT₅₀) | 3 days | Irradiated with UV light | [6] |

| 29.3 days | pH 5, 25 °C, continuous irradiation | [2] | |

| Dissociation Constant (pKa) | >2 and <12 | - | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD) and the European Economic Community (EEC), are often employed.

Determination of Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate.[10] A common method for its determination is the Shake-Flask Method .

Principle: A solute is distributed between two immiscible liquid phases, n-octanol and water.[11] The ratio of the concentration of the solute in the two phases at equilibrium is the partition coefficient.

Methodology:

-

Preparation: A solution of this compound is prepared in either n-octanol or water. The two solvents must be mutually saturated before the experiment.

-

Partitioning: The this compound solution is added to a flask containing the other solvent. The flask is then shaken vigorously to ensure thorough mixing and to allow the system to reach equilibrium. The temperature is maintained at a constant value (e.g., 25 °C).

-

Phase Separation: The mixture is allowed to stand until the n-octanol and water phases have completely separated. Centrifugation can be used to facilitate this separation.

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).

Hydrolytic Stability

Hydrolysis studies determine the rate of abiotic degradation of a substance in water at different pH values.

Methodology:

-

Sterile aqueous buffer solutions at different pH values (e.g., pH 5, 7, and 9) are prepared.[8]

-

A known concentration of radiolabelled or non-radiolabelled this compound is added to each buffer solution.[8]

-

The solutions are incubated in the dark at a constant temperature (e.g., 25 °C) for a specified period.[8]

-

Samples are taken at various time intervals and analyzed for the concentration of the parent compound and any degradation products, typically by HPLC.[8]

-

The degradation half-life (DT₅₀) is then calculated for each pH level.[8]

Photolysis in Water

Photolysis studies assess the degradation of a chemical due to light.

Methodology:

-

A solution of this compound in a sterile aqueous buffer is prepared.[8]

-

The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon lamp).[8]

-

A control sample is kept in the dark to account for any degradation not caused by light.[8]

-

Samples are collected at different time points and analyzed to determine the concentration of this compound and its photoproducts.[8]

-

The photodegradation half-life (DT₅₀) is calculated from the results.[8]

Visualizations

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound belongs to the strobilurin class of fungicides, which act by inhibiting the mitochondrial cytochrome bc1 complex (also known as Complex III) in the electron transport chain.[4] This inhibition blocks ATP synthesis, leading to the death of the fungal cell.

Caption: this compound inhibits Complex III in the mitochondrial electron transport chain.

Experimental Workflow: Shake-Flask Method for log Kow Determination

The following diagram illustrates the workflow for determining the octanol-water partition coefficient.

Caption: Workflow for determining the octanol-water partition coefficient (log Kow).

Abiotic Degradation Pathways of this compound

This compound degrades in the environment primarily through hydrolysis and photolysis, leading to several transformation products.

Caption: Primary abiotic degradation pathways for this compound.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. This compound (Ref: BAS 490F) [sitem.herts.ac.uk]

- 4. This compound | C18H19NO4 | CID 6112114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. This compound CAS#: 143390-89-0 [m.chemicalbook.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. fao.org [fao.org]

- 9. Abiotic transformation of this compound in aquatic environments: Structure elucidation of transformation products by LC-HRMS and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Fungicidal Activity Spectrum of Kresoxim-methyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kresoxim-methyl is a broad-spectrum, mesostemic fungicide belonging to the strobilurin class.[1][2][3] Developed from a natural compound found in the wood-decaying fungus Strobilurus tenacellus, it offers protective, curative, and eradicative action against a wide array of fungal pathogens.[3] Its mode of action involves the inhibition of mitochondrial respiration in fungi, specifically by blocking the electron transport chain at the Cytochrome bc1 complex (Complex III).[1][4] This disruption of energy production ultimately leads to fungal cell death. This technical guide provides a comprehensive overview of the fungicidal activity spectrum of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mode of action and experimental workflows.

Spectrum of Fungicidal Activity

This compound demonstrates efficacy against a broad range of economically important fungal pathogens across various classes, including Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes.[4] It is widely used in agriculture to control diseases on a variety of crops.[5]

Quantitative Data on Fungicidal Efficacy

The following tables summarize the in vitro efficacy of this compound against several key plant pathogenic fungi. The data is presented as EC₅₀ (Effective Concentration to inhibit 50% of growth or germination) and MIC (Minimum Inhibitory Concentration) values.

Table 1: EC₅₀ Values of this compound Against Various Fungal Pathogens

| Fungal Species | Disease | Crop(s) | EC₅₀ (µg/mL) | Assay Type | Reference(s) |

| Alternaria alternata | Brown Spot | Tobacco | 1.05 | Mycelial Growth Inhibition | [6] |

| Botrytis cinerea | Grey Mould | Strawberry, Apples | 0.28 ± 0.09 (in presence of SHAM) | Spore Germination Inhibition | |

| Botrytis cinerea | Grey Mould | Strawberry, Apples | 2.38 ± 0.21 (in presence of SHAM) | Mycelial Growth Inhibition | [7] |

| Fusarium kyushuense | - | - | 1.79 | Conidial Germination | [8] |

| Fusarium kyushuense | - | - | 11.43 | Mycelial Growth | [8] |

| Magnaporthe oryzae | Rice Blast | Rice | 0.024–0.287 | Mycelial Growth Inhibition | [9] |

| Magnaporthe oryzae | Rice Blast | Rice | 0.012–0.105 | Conidial Germination Inhibition | [9] |

| Plasmopara viticola | Downy Mildew | Grapes | >0.50 (low control) | Disease Incidence on Leaf Discs | |

| Venturia inaequalis | Apple Scab | Apples | 0.014 | Conidial Germination (in presence of SHAM) | [10] |

Table 2: MIC and Percent Inhibition Data for this compound

| Fungal Species | Disease | Crop(s) | MIC (mM) | Percent Inhibition (%) | Concentration | Assay Type | Reference(s) |

| Aspergillus parasiticus | - | - | >0.5 | - | - | Agar Plate Bioassay | [11] |

| Aspergillus flavus | - | - | >0.5 | - | - | Agar Plate Bioassay | [11] |

| Colletotrichum truncatum | Anthracnose | Chilli | - | 78.78 | 80 ppm | Mycelial Growth Inhibition | [12] |

| Phytophthora infestans | Late Blight | Tomato | - | 67.82 | 80 ppm | Mycelial Growth Inhibition | [13][14] |

| Puccinia hemerocallidis | Daylily Rust | Daylily | - | Significant reduction in sporulation | - | In vivo | [15] |

| Erysiphe graminis | Powdery Mildew | Barley | - | 100 | 2.0 µg/mL | Protective Activity | [16] |

| Pyricularia oryzae | Rice Blast | Rice | - | 70.9 - 52.6 | 100% - 50% of recommended dose | Mycelial Growth Inhibition | [17] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of fungicidal activity. The following sections provide step-by-step protocols for key in vitro assays.

Poisoned Food Technique

This method evaluates the effect of a fungicide on the mycelial growth of a fungus.

a. Principle: The test fungus is cultured on a growth medium (e.g., Potato Dextrose Agar - PDA) that has been amended with the fungicide at various concentrations. The inhibition of mycelial growth is measured relative to a control culture on a non-amended medium.[10][15]

b. Detailed Methodology:

-

Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO or sterile distilled water).

-

Preparation of Poisoned Media: Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 45-50°C. Add the required aliquots of the fungicide stock solution to the molten agar to achieve the desired final concentrations. Also, prepare a control medium with the solvent alone.

-

Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, cut mycelial plugs (typically 5 mm in diameter) from the actively growing margin of a young fungal culture. Place one plug, mycelial side down, in the center of each agar plate.[10]

-

Incubation: Incubate the plates at an optimal temperature for the test fungus (e.g., 25 ± 2°C) in the dark.

-

Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungus in the control plate reaches the edge of the plate.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where:

-

dc = average diameter of the fungal colony in the control plate

-

dt = average diameter of the fungal colony in the treated plate

-

Leaf Disc Bioassay

This assay is used to assess the efficacy of a fungicide in protecting host tissue from fungal infection.

a. Principle: Leaf discs from a susceptible host plant are treated with the fungicide and then inoculated with the target pathogen. The level of disease development is assessed after an incubation period.[18][19]

b. Detailed Methodology:

-

Plant Material: Grow healthy, susceptible host plants under controlled conditions. Select young, fully expanded leaves for the assay.

-

Fungicide Treatment: Prepare a series of fungicide dilutions. Dip the leaf discs (typically 1-2 cm in diameter) in the fungicide solutions for a specified time (e.g., 30 seconds) or spray the solutions onto the leaf surface until runoff. Allow the discs to air dry. Control discs are treated with water or solvent only.

-

Inoculation: Prepare a spore suspension of the pathogen of a known concentration (e.g., 1 x 10⁵ spores/mL). Place a drop of the spore suspension onto the center of each leaf disc.

-

Incubation: Place the inoculated leaf discs in a humid chamber (e.g., a Petri dish with moist filter paper) and incubate under conditions favorable for disease development (e.g., specific temperature and light/dark cycle).[18]

-

Disease Assessment: After a suitable incubation period (e.g., 5-10 days), assess the disease severity on each disc. This can be done visually by estimating the percentage of the disc area covered by lesions or sporulation.

-

Data Analysis: Calculate the percentage of disease control for each fungicide concentration compared to the untreated control.

Spore Germination Inhibition Assay

This assay determines the effect of a fungicide on the germination of fungal spores.

a. Principle: Fungal spores are incubated in a solution containing the fungicide, and the percentage of germinated spores is determined microscopically.[12][20][21]

b. Detailed Methodology:

-

Spore Suspension Preparation: Harvest spores from a fresh, sporulating culture of the fungus and suspend them in sterile distilled water or a germination-promoting buffer. Adjust the spore concentration to a desired level (e.g., 1 x 10⁵ to 1 x 10⁶ spores/mL) using a hemocytometer.

-

Fungicide Treatment: Prepare a range of fungicide concentrations. Mix the spore suspension with the fungicide solutions in microtiter plates or on cavity slides. Include a control with no fungicide.

-

Incubation: Incubate the slides or plates in a humid chamber at an optimal temperature for spore germination for a specific period (e.g., 6-24 hours).[21]

-

Microscopic Observation: After incubation, place a drop of a stain that stops further germination (e.g., lactophenol cotton blue) on the spore suspension. Observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.[12]

-

Calculation of Inhibition: Calculate the percentage of spore germination inhibition using the following formula: Inhibition (%) = [1 - (Germination % in treatment / Germination % in control)] x 100

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the mode of action of this compound and the general workflows for the described experimental protocols.

Caption: Mode of action of this compound in the fungal mitochondrial respiratory chain.

Caption: General workflow for the Poisoned Food Technique.

Caption: General workflow for the Leaf Disc Bioassay.

Caption: General workflow for the Spore Germination Inhibition Assay.

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. Powdery mildew Fungicide this compound 50% WDG - this compound, this compound 50% | Made-in-China.com [m.made-in-china.com]

- 3. This compound: A CONTRIBUTION TO THE POWDERY MILDEW (SPHAEROTECA PANNOSA (WALL. EX FR.)) CONTROL IN ROSES | International Society for Horticultural Science [ishs.org]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (Open Access) Fungicide assay by spore germination in shaker flasks. (1960) | Richard T. Darby | 6 Citations [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijcmas.com [ijcmas.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 14. journalarrb.com [journalarrb.com]

- 15. Poisoned food technique: Significance and symbolism [wisdomlib.org]

- 16. researchgate.net [researchgate.net]

- 17. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 18. Yearly Results from Testing Isolates for Fungicide Resistance with the Leaf Disk Bioassay | Vegetable Pathology – Long Island Horticultural Research & Extension Center [blogs.cornell.edu]

- 19. researchgate.net [researchgate.net]

- 20. journals.asm.org [journals.asm.org]

- 21. researchgate.net [researchgate.net]

Kresoxim-methyl: An In-depth Technical Guide on its Effects on Fungal Spore Germination and Mycelial Growth

Executive Summary

Kresoxim-methyl is a broad-spectrum, mesostemic fungicide belonging to the strobilurin class (FRAC Group 11).[1][2] Its fungicidal activity originates from the inhibition of mitochondrial respiration, a fundamental process for energy production in fungi.[3][4][5] By specifically targeting the cytochrome bc1 complex, this compound effectively blocks the synthesis of ATP, leading to the cessation of energy-dependent cellular processes. This mode of action is particularly potent against the early stages of fungal development, making it a powerful inhibitor of both spore germination and subsequent mycelial growth. This document provides a comprehensive technical overview of the biochemical mechanism, quantitative effects, and standard experimental protocols for evaluating the efficacy of this compound against these crucial fungal life stages.

Introduction

The strobilurin fungicides were developed from natural antifungal compounds produced by wood-rotting mushrooms, such as Strobilurus tenacellus.[1][6] These natural products, while effective, were often unstable in field conditions. This compound is a synthetic analogue designed to improve upon the photostability and biological activity of its natural predecessors.[7] As a member of the Quinone outside Inhibitor (QoI) group, its highly specific mode of action provides excellent control over a wide array of pathogenic fungi across various crops.[1][6] Understanding its precise impact on spore germination and mycelial proliferation is critical for its effective application in disease management strategies and for the development of novel antifungal agents.

Biochemical Mode of Action

Target Site: The Fungal Mitochondrial Respiratory Chain

The primary biochemical target of this compound is the mitochondrial electron transport chain (ETC), the central hub of cellular energy production in fungi. The ETC's function is to generate a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP.

Specific Inhibition at the Cytochrome bc1 Complex

This compound, along with other strobilurin fungicides, acts by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III).[4][5][6] This binding action physically obstructs the transfer of electrons from ubiquinol to cytochrome c1.[4] The interruption of the electron flow leads to a collapse of the mitochondrial membrane potential, halting ATP synthesis and causing a rapid depletion of cellular energy reserves, which is ultimately lethal to the fungus.[1][2][4]

Caption: this compound inhibits the mitochondrial ETC by blocking the Qo site of Complex III.

Effects on Fungal Spore Germination

Spore germination is an energy-intensive process that requires substantial ATP to synthesize new cell materials and generate the turgor pressure necessary for germ tube emergence.

High Efficacy as a Germination Inhibitor

Due to its direct impact on ATP synthesis, this compound is exceptionally effective at inhibiting spore germination. For many fungal pathogens, the germinating spore is more sensitive to QoI fungicides than the established mycelium.[6] This makes this compound an outstanding protective fungicide, as it can halt the infection process before the pathogen penetrates the host tissue.[1][6]

Quantitative Data on Spore Germination Inhibition

The following table summarizes the effective concentrations of this compound required for the complete inhibition of spore germination in several key fungal pathogens.

| Fungal Species | Host Plant | Complete Inhibition Concentration (mg/L or ppm) | Citation(s) |

| Venturia inaequalis | Apple | 1.0 | [7] |

| Podosphaera leucotricha | Apple | 1.25 | [7] |

| Erysiphe cichoracearum | Cucumber | 1.25 | [7] |

| Erysiphe graminis | Wheat/Barley | 2.5 | [7] |

| Puccinia recondita | Wheat | 5.0 | [7] |

| Uncinula necator | Grape | 10.0 | [7] |

| Uromyces appendiculatus | Bean | 10.0 | [7] |

| Sphaerotheca fuliginea | Cucumber | >100 (complete inhibition not achieved) | [7] |

| Fusarium kyushuense | N/A (in vitro) | EC50 = 1.79 | [8] |

Effects on Mycelial Growth

Following successful germination, the fungal germ tube develops into a network of hyphae, forming the mycelium which colonizes host tissue. This growth also demands a continuous supply of ATP. This compound effectively inhibits this stage by starving the growing hyphae of energy.

Inhibition of Established Hyphae

This compound demonstrates post-infection activity by arresting the growth and proliferation of established mycelium.[7] While it is a potent inhibitor, some studies indicate that the concentrations required to completely halt mycelial growth can be higher than those needed for spore germination.[7][8]

Quantitative Data on Mycelial Growth Inhibition

The table below presents data on the concentrations of this compound that effectively inhibit the mycelial growth of various fungi.

| Fungal Species | Inhibition Metric | Effective Concentration (mg/L or ppm) | Citation(s) |

| Erysiphe graminis f. sp. tritici | Complete Inhibition | 4.0 | [7] |

| Uncinula necator | Greatly Reduced Growth | ≥ 8.0 | [7] |

| Fusarium kyushuense | EC50 | 11.43 | [8] |

| Phytophthora infestans | 67.82% Inhibition | 80.0 | [9] |

| Venturia inaequalis (susceptible) | Inhibition | 75.0 | [10] |

| Aspergillus carbonarius | 76% Reduction | Not Specified | [11][12] |

| Aspergillus parasiticus | IC50 (Aflatoxin Production) | < 0.16 (Mycelial weight not significantly affected) | [13] |

Experimental Protocols

Standardized in-vitro assays are essential for determining the sensitivity of fungal isolates to this compound.

Spore Germination Inhibition Assay

This method quantifies the effect of the fungicide on the ability of spores to germinate.

Methodology:

-

Spore Suspension Preparation: Fungal spores (conidia or urediniospores) are harvested from fresh cultures or infected leaf tissue and suspended in sterile distilled water. The suspension is filtered to remove mycelial fragments, and the concentration is adjusted using a haemocytometer (e.g., to 1 x 10⁵ spores/mL).[14]

-

Fungicide Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted with sterile water to obtain the desired test concentrations.[15]

-

Incubation: A drop of the spore suspension is mixed with a drop of a fungicide dilution on a sterile glass cavity slide.[16] The slides are placed in a humid chamber (e.g., a Petri plate with moist filter paper) and incubated at an optimal temperature (e.g., 20-25°C) for a period sufficient for germination in controls (typically 4-24 hours).[14][15]

-

Assessment: Germination is stopped by adding a drop of a fixative and stain, such as lacto-aniline blue.[14]

-

Quantification: The percentage of germinated spores is determined by observing a set number of spores (e.g., 100) per replicate under a microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.

-

Data Analysis: The percent inhibition of germination relative to the water-only control is calculated for each concentration. These data are used to determine the EC50 value (the concentration causing 50% inhibition).

References

- 1. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Understanding Strobilurin Fungicides (FRAC group 11) in 2015 — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 4. davidmoore.org.uk [davidmoore.org.uk]

- 5. apvma.gov.au [apvma.gov.au]

- 6. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. Metabolic effects of azoxystrobin and this compound against Fusarium kyushuense examined using the Biolog FF MicroPlate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound and famoxadone as activators of toxigenic potential of Aspergillus carbonarius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibitory Effects of Respiration Inhibitors on Aflatoxin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nzpps.org [nzpps.org]

- 15. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemijournal.com [chemijournal.com]

An In-depth Technical Guide on the Translaminar and Vapor Action of Kresoxim-methyl in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kresoxim-methyl is a broad-spectrum strobilurin fungicide renowned for its protective, curative, and eradicative action against a wide range of phytopathogenic fungi. A key attribute contributing to its high efficacy is its unique redistribution properties within the plant canopy, namely its translaminar and vapor action. This technical guide provides a comprehensive overview of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes to support research and development efforts.

This compound's mode of action involves the inhibition of mitochondrial respiration in fungi by blocking the cytochrome bc1 complex, leading to a disruption of ATP synthesis.[1] Its lipophilic nature and low water solubility contribute to its strong adsorption to the waxy cuticle of plant leaves, creating a weather-resistant reservoir of the active ingredient. From this deposit, this compound is redistributed to protect untreated plant surfaces through two primary pathways: translaminar movement across the leaf tissue and vapor phase translocation.

Data Presentation: Quantitative Analysis of this compound's Efficacy

The following tables summarize the available quantitative data on the vapor action of this compound and the translocation of a closely related derivative, Benzene this compound (BKM).

| Plant | Pathogen | This compound Concentration (µg) | Control Value (%) | Days After Application | Reference |

| Barley | Powdery Mildew (Erysiphe graminis) | 200 | 71.9 | Not Specified | [2] |

| Cucumber | Powdery Mildew (Sphaerotheca fuliginea) | 1000 | 51.1 | 7 | [2] |

Table 1: Efficacy of this compound via Vapor Action. This data demonstrates the fungicidal activity of this compound on untreated plants through the vapor phase in a controlled environment.

| Vegetable | Plant Part | Translocation Factor | Days After Application | Reference |

| Chinese Cabbage | Leaves | 0.10 - 2.04 | 32 | [3] |

| Water Spinach | Leaves | 0.10 - 0.46 | 32 | [3] |

Table 2: Translocation of 14C-Benzene this compound (BKM) from Roots to Edible Leaves. The translocation factor indicates the ratio of the concentration of the compound in the shoot to the concentration in the root. This study, while not a direct measure of translaminar movement, provides insight into the systemic potential of a this compound derivative.

Experimental Protocols

Protocol 1: Assessment of Translaminar Movement using Radiolabeling

This protocol is adapted from studies on the translocation of radiolabeled fungicides and provides a framework for quantifying the translaminar movement of this compound.

1. Radiolabeling:

-

Synthesize 14C-labeled this compound. The label should be positioned in a stable part of the molecule.

2. Plant Material:

-

Grow healthy test plants (e.g., cucumber or barley) under controlled greenhouse conditions to a suitable leaf development stage.

3. Application:

-

Prepare a solution of 14C-Kresoxim-methyl in an appropriate solvent (e.g., acetone) at a known concentration and specific activity.

-

Using a microsyringe, apply a precise volume (e.g., 1-10 µL) of the solution to a defined area on the adaxial (upper) surface of a mature leaf. Ensure the droplet does not spread beyond the marked area.

4. Incubation:

-

Place the treated plants back into the controlled environment for a defined period (e.g., 24, 48, 72 hours).

5. Sampling and Analysis:

-

At each time point, excise the treated leaf.

-

Separate the treated area from the rest of the leaf.

-

Wash the surface of the treated area with a suitable solvent (e.g., acetone) to remove unabsorbed this compound.

-

Divide the treated leaf disc into adaxial and abaxial halves, or use a whole leaf and sample the untreated abaxial surface directly opposite the application site.

-

Combust the plant tissue samples in a biological oxidizer to convert 14C to 14CO2, which is then trapped and quantified using liquid scintillation counting (LSC).

-

Alternatively, extract the tissue and analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or tandem mass spectrometry (HPLC-MS/MS) to quantify the parent compound and any potential metabolites.

6. Data Calculation:

-

Calculate the percentage of the applied radioactivity that has moved from the adaxial to the abaxial side of the leaf to determine the extent of translaminar movement.

Protocol 2: Bioassay for Vapor Action Efficacy

This protocol outlines a method to assess the fungicidal activity of this compound in the vapor phase against powdery mildew.

1. Experimental Setup:

-

Use a sealed chamber, such as a vinyl or glass container, of a known volume.

-

Place a specific number of healthy, potted host plants (e.g., barley or cucumber) inside the chamber.

-

Inoculate a separate set of plants with a fresh culture of the target powdery mildew fungus (e.g., Erysiphe graminis or Sphaerotheca fuliginea) and place them in the chamber to serve as an inoculum source.

2. Treatment Application:

-

Introduce a known amount of this compound into the chamber. This can be done by placing a measured quantity of the formulated product on a watch glass or by applying it to a non-plant surface within the chamber to avoid direct contact with the test plants.

3. Incubation:

-

Seal the chamber and maintain it under controlled conditions of temperature, humidity, and light that are conducive to powdery mildew development.

4. Disease Assessment:

-

After a specified incubation period (e.g., 7-14 days), remove the test plants from the chamber.

-

Visually assess the percentage of leaf area covered by powdery mildew on both treated (vapor-exposed) and untreated control plants (kept in a separate, this compound-free chamber).

-

Calculate the control value as the percentage reduction in disease severity on the treated plants compared to the control plants.

5. Analytical Verification (Optional):

-

At the end of the experiment, leaf samples from the vapor-exposed plants can be collected and analyzed using GC-NPD or HPLC-MS/MS to confirm the presence and quantify the concentration of this compound absorbed from the vapor phase.[4]

Mandatory Visualizations

Caption: Translaminar and Vapor Movement of this compound.

Caption: Mode of Action of this compound.

Caption: Experimental Workflows for this compound Action.

Conclusion

The translaminar and vapor actions of this compound are critical to its effectiveness as a broad-spectrum fungicide. Its ability to redistribute from the site of application provides protection to untreated plant surfaces, which is particularly advantageous for dense canopies and newly developing tissues. The lipophilic nature of the molecule facilitates its movement across the waxy cuticle and through the intercellular spaces of the leaf, while its vapor pressure allows for redistribution in the air surrounding the plant. The provided quantitative data, though limited for direct translaminar movement, clearly demonstrates the efficacy of its vapor action. The detailed experimental protocols offer a foundation for further research to quantify these processes with greater precision. A thorough understanding of these mechanisms is paramount for optimizing application strategies, managing resistance, and developing next-generation fungicides with enhanced delivery and efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Uptake, translocation and accumulation of the fungicide benzene this compound in Chinese flowering cabbage (Brassica campastris var. parachinensis) and water spinach (Ipomoea aquatica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of fungicide this compound residues in cucumber and soil by capillary gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Kresoxim-methyl CAS number 143390-89-0 research

An In-depth Technical Guide to Kresoxim-methyl (CAS: 143390-89-0)

Introduction

This compound, with the CAS number 143390-89-0, is a broad-spectrum fungicide belonging to the strobilurin class of chemicals.[1][2][3] Structurally related to strobilurin A, a natural product of the wood-decaying fungus Strobilurus tenacellus, it is employed in agriculture to control a wide range of fungal diseases on crops such as apples, pears, grapes, cereals, and sugar beet.[1][4][5][6] Formulations of this compound are available as water dispersible granules (WG), suspension concentrates (SC), and suspo-emulsions (SE).[3] This technical guide provides a comprehensive overview of its physicochemical properties, mechanism of action, metabolic pathways, toxicology, and analytical methodologies for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white, crystalline solid with a mildly aromatic odor.[3][6] Its stability and solubility are key factors in its environmental fate and application. It is stable in neutral to acidic conditions but hydrolyzes in alkaline environments.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl (2E)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate | [7] |

| Molecular Formula | C₁₈H₁₉NO₄ | [1][7] |

| Molecular Weight | 313.35 g/mol | [1][7][8] |

| Melting Point | 97.2-102.5 °C | [3][6][7] |

| Vapor Pressure | 2.3 x 10⁻⁶ Pa at 20 °C | [7] |

| Density | 1.258 g/cm³ | [7] |

| LogP (Kow) | 3.40 | [6][7] |

| Water Solubility | 2 mg/L at 20 °C | [7] |

| Solubility in Organic Solvents ( g/100 mL) | n-heptane: 0.17; toluene: 11.1; dichloromethane: 93.9; methanol: 1.49; acetone: 21.7; ethyl acetate: 12.3 | [7] |

| Dissociation Constant (pKa) | pKa >2 and <12 | [6] |

Mechanism of Action

This compound functions as a mitochondrial respiration inhibitor.[1][9] It specifically targets the cytochrome bc1 complex (also known as Complex III) in the fungal mitochondrial electron transport chain.[1][2][4] By binding to the Quinone outside (Qo) site of cytochrome b, it blocks electron transfer between cytochrome b and cytochrome c1.[1][9] This inhibition disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to the cessation of fungal growth and spore germination.[1][9] Its activity is primarily protective, curative, eradicative, and provides long-lasting residual disease control.[1][7]

Metabolism and Degradation

Animal Metabolism

Studies in rats, goats, and hens show that this compound is rapidly metabolized and excreted.[2][10] Following oral administration in rats, the compound is absorbed, widely distributed, and completely metabolized.[2] The primary routes of excretion are via bile into the feces and in the urine.[2]

The biotransformation of this compound involves several key reactions:

-

Ester Hydrolysis : The most significant initial step is the cleavage of the methyl ester group to form the corresponding carboxylic acid, metabolite 490M1 (BF 490-1).[6][10]

-

Ether Bond Cleavage : Cleavage of the oxime ether and benzyl ether bonds occurs.[6][10]

-

Hydroxylation : Hydroxylation of the phenoxy ring.[6]

-

Oxidation : Oxidation of the aryl-methyl group to a benzyl alcohol and subsequently to a carboxylic acid.[6]

-

Conjugation : Formation of various conjugates.[10]

Environmental Fate

This compound degrades relatively quickly in the environment. In soil, it has a short half-life (DT50) of less than 5 days under aerobic conditions. The major degradation route is hydrolysis to its acid metabolite (BF 490-1). This acid metabolite is more mobile but also degrades, with reported DT50 values ranging from approximately 8 to 35 days in field studies.

In aquatic systems, this compound rapidly hydrolyzes, especially under alkaline conditions, and is also subject to photodegradation.[5] The photolytic half-life in water has been reported to be around 10.3 hours under simulated sunlight.[11] Due to its rapid degradation, significant accumulation in soil or bioaccumulation in aquatic organisms is not expected.

Table 2: Environmental Degradation Half-Lives (DT50)

| Medium | Condition | DT50 Value | Source |

| Soil | Aerobic | < 3-5 days | [12] |

| Soil (Acid Metabolite) | Field Study | ~8 - 35 days | |

| Water Hydrolysis | pH 5 (25 °C) | 875 days | [5][10] |

| Water Hydrolysis | pH 7 (25 °C) | 34 days | [5][10] |

| Water Hydrolysis | pH 9 (25 °C) | 0.29 days | [5][10] |

| Water Photolysis | Simulated Sunlight | ~10.3 hours | [11] |

Toxicological Profile

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes. It is not classified as a skin or eye irritant, nor a skin sensitizer.

Table 3: Acute and Chronic Toxicity Data

| Study Type | Species | Route | Value | Source |

| Acute Oral LD50 | Rat | Oral | > 5000 mg/kg bw | |

| Acute Dermal LD50 | Rat | Dermal | > 2000 mg/kg bw | |

| Acute Inhalation LC50 | Rat | Inhalation | > 5.6 mg/L | |

| Carcinogenicity (24-month) | Rat (Wistar) | Diet | NOAEL: 9 mg/kg bw/day (males) | [4] |

| Developmental Toxicity | Rat (Wistar) | Gavage | NOAEL (maternal): 1000 mg/kg bw/day | [4] |

| Developmental Toxicity | Rat (Wistar) | Gavage | NOAEL (fetal): 400 mg/kg bw/day | [4] |

| Reproductive Toxicity | Rat | Diet | NOAEL: 100 mg/kg bw/day | [4] |

| Acceptable Daily Intake (ADI) | Human | - | 0.4 mg/kg bw | [13] |

In long-term studies with rats, high doses led to an increased incidence of liver cancer, however, it is not considered a genotoxic carcinogen. The U.S. EPA has classified it as a possible human carcinogen.[14]

Ecotoxicology

This compound is highly toxic to fish and aquatic invertebrates like daphnids under acute exposure conditions. However, its acid metabolite is practically non-toxic to fish. The compound is practically non-toxic to birds and does not show significant adverse effects on earthworms or soil microflora at typical application rates.

Table 4: Ecotoxicity Data

| Organism | Test Type | Endpoint | Value (mg/L) | Source |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hr Acute | LC50 | 0.05 - 0.186 (Geometric Mean) | [13] |

| Zebrafish (Danio rerio) | 96-hr Acute (Larvae) | LC50 | 0.224 mg/L | [12][15] |

| Carp (Cyprinus carpio) | 96-hr Acute | LC50 | 0.414 - 1.48 (Geometric Mean) | [13] |

| Daphnia magna | 48-hr Acute | EC50 (Immobilisation) | 0.09 - 1.51 (Geometric Mean) | [13] |

| Daphnia magna | 21-day Chronic | NOEC (Reproduction) | 0.031 - 0.032 (Geometric Mean) | [13] |

Analytical Methods and Experimental Protocols

The determination of this compound residues in various matrices like soil, water, and crops is crucial for regulatory monitoring and research. Common analytical techniques include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Sample Preparation and Extraction Protocol (General)

A widely used protocol for residue analysis involves solvent extraction followed by a cleanup step to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often adapted for this purpose.

-

Homogenization : A representative sample (e.g., 5-10 g of crop or soil) is homogenized.[16]

-

Extraction : The sample is placed in a centrifuge tube with an appropriate volume of acetonitrile (e.g., 10-20 mL).[17]

-

Salting-Out : Extraction is induced by adding salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), followed by vigorous shaking.[17]

-

Centrifugation : The mixture is centrifuged to separate the organic layer from the aqueous and solid phases.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove lipids) and MgSO₄. The tube is vortexed and centrifuged.

-

Final Extract : The final supernatant is collected, potentially evaporated and reconstituted in a suitable solvent for analysis.

Instrumental Analysis

-

Gas Chromatography (GC) : this compound can be analyzed by GC coupled with sensitive detectors like an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD).[18][19] Confirmation is often performed using GC-Mass Spectrometry (GC-MS).[20]

-

High-Performance Liquid Chromatography (HPLC) : HPLC coupled with a UV detector or, for higher sensitivity and selectivity, a tandem mass spectrometer (HPLC-MS/MS) is a common method.[16][17][21] HPLC-MS/MS is particularly effective for complex matrices.[16][17]

References

- 1. lin-chemical.com [lin-chemical.com]

- 2. apps.who.int [apps.who.int]

- 3. fao.org [fao.org]

- 4. 952. This compound (JMPR Evaluations 1998 Part II Toxicological) [inchem.org]

- 5. This compound | 143390-89-0 [chemicalbook.com]

- 6. fao.org [fao.org]

- 7. This compound | C18H19NO4 | CID 6112114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (CAS 143390-89-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Page loading... [guidechem.com]

- 10. fao.org [fao.org]

- 11. Aquatic photolysis of strobilurin fungicide this compound: kinetics, pathways, and effects of adjuvants - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. rivm.nl [rivm.nl]

- 14. This compound (Ref: BAS 490F) [sitem.herts.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | The Disappearance Behavior, Residue Distribution, and Risk Assessment of this compound in Banana (Musa nana Lour.) Based on a Modified QuEChERS Procedure Using HPLC-MS/MS [frontiersin.org]

- 17. frontiersin.org [frontiersin.org]

- 18. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 19. Determination of fungicide this compound residues in cucumber and soil by capillary gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of this compound and its thermolabile metabolites in Korean plum: An application of pepper leaf matrix as a protectant for GC amenable metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tsijournals.com [tsijournals.com]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Kresoxim-methyl Residues in Crops

Introduction

Kresoxim-methyl is a broad-spectrum strobilurin fungicide widely used in agriculture to control various fungal diseases on a variety of crops. Monitoring its residues in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. These application notes provide detailed protocols for the determination of this compound residues in different crop matrices, including fruits, vegetables, and cereals. The methodologies described are based on established and validated analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), coupled with common sample preparation methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Data Presentation: Quantitative Method Performance

The following tables summarize the performance characteristics of various analytical methods for the determination of this compound residues in different crop matrices. These values are compiled from various studies and provide a comparative overview of the method's sensitivity, accuracy, and precision.

Table 1: Performance Data for LC-MS/MS Methods

| Crop Matrix | Extraction Method | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Sweet Pepper | QuEChERS | 0.00003 - 0.0005 | 0.0006 - 0.0015 | 70-120 | <20 |

| Grapes | QuEChERS | - | 0.01 | 92.3 | <10 |

| Cereals | QuEChERS | - | 0.01 | 85-115 | <15 |

Table 2: Performance Data for GC-MS Methods

| Crop Matrix | Extraction Method | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Fruits and Vegetables | Liquid-Liquid Extraction | 0.006 | 0.02 | 77.1 - 98.7 | <13.8 (intra-day), <14.5 (inter-day)[1] |

| Cucumber | Acetone Extraction & LLE | - | 0.005 | 89.4 - 100.2 | 2.4 - 8.9 |

| Sweet Pepper | QuEChERS | 0.0009 - 0.00201 | 0.003 - 0.0057 | 70-120 | <20[2] |

Experimental Protocols

Protocol 1: Analysis of this compound in Fruits and Vegetables using QuEChERS and LC-MS/MS

This protocol is suitable for a wide range of fruits and vegetables.

1. Sample Preparation (QuEChERS Extraction)

-

Homogenization: Weigh 10-15 g of a representative portion of the crop sample into a blender and homogenize. For dry samples, add a specific amount of water to rehydrate before homogenization.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). The choice of sorbent may vary depending on the matrix (e.g., add C18 for fatty matrices).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

The supernatant is ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm filter if necessary.

-

2. LC-MS/MS Instrumental Analysis

-

LC System:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium formate (A) and methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate (B).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

MS/MS System:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (m/z): 314.1

-

Product Ions (m/z): 116.0 (quantifier), 206.0 (qualifier)[3]

-

-

Optimize collision energies and other MS parameters for your specific instrument.

-

Protocol 2: Analysis of this compound in Cereals using QuEChERS and GC-MS

This protocol is adapted for the analysis of this compound in low-water content matrices like cereals.

1. Sample Preparation (Modified QuEChERS Extraction)

-

Homogenization: Mill the cereal sample to a fine powder.

-

Extraction:

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and let it stand for 30 minutes to hydrate the sample.

-

Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salts.

-

Follow the extraction and centrifugation steps as described in Protocol 1.

-

-

d-SPE Cleanup:

-

Proceed with the d-SPE cleanup as described in Protocol 1. For cereals, a combination of PSA and C18 sorbents is often effective.

-

2. GC-MS Instrumental Analysis

-

GC System:

-

Column: A low-bleed capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injector: Splitless mode, with an injection volume of 1-2 µL.

-

Oven Temperature Program: Start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280-300°C) to ensure good separation and elution of the analyte.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS System:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

-

Characteristic Ions (m/z): 206, 116, 131[4]

-

Visualizations

Caption: General workflow for this compound residue analysis.

Caption: Logical steps of the QuEChERS method.

References